Fenofibric Acid Methyl Ester

Descripción general

Descripción

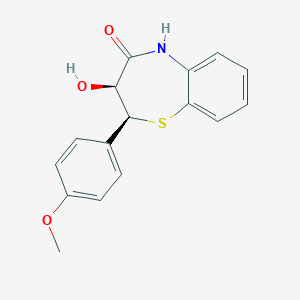

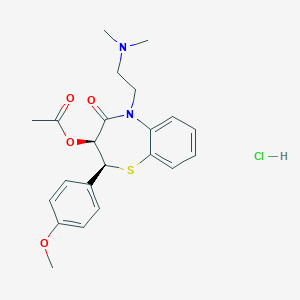

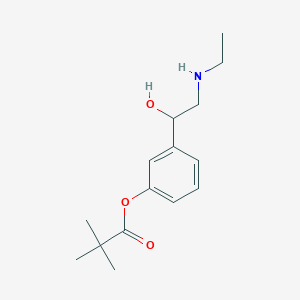

“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is also known as Fenofibric acid . It is a lipid-regulating agent used in the prevention of cardiovascular diseases . The empirical formula is C17H15ClO4 and the molecular weight is 318.75 .

Molecular Structure Analysis

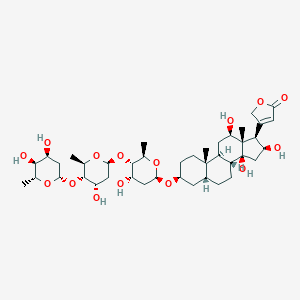

The molecular structure of “Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” can be represented by the SMILES stringO=C(C1=CC=C(OC(C)(C)C(O)=O)C=C1)C2=CC=C(Cl)C=C2 . This compound is virtually insoluble in water . Physical and Chemical Properties Analysis

“Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate” is a powder with a melting point of 187 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has been used in the synthesis of related compounds like Fibratol and Fenofibrate, demonstrating its utility as a precursor in organic synthesis (Kotheimer, Haq, & Balendiran, 2018). It's also involved in the synthesis of fibrates, a class of hypolipidemic agents, where its optical activity and ability to rotate plane polarized light are of interest.

Characterization and Analytical Methods

- The compound has been characterized during stress degradation studies of Fenofibrate, where its structure was determined under various conditions using LC-MS/MS studies (Mulgund et al., 2014). These methods are crucial for identifying degradation products in bulk samples of drugs.

Molecular and Crystal Structure

- Studies on its molecular and crystal structure have been conducted, revealing insights into the conformational properties of related compounds like Fenofibrate and its derivatives (Balendiran et al., 2012). Understanding these structures is essential for drug design and development.

Degradation and Stability

- Research into the degradation of related compounds like ciprofibrate, which involves methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, provides insights into the stability and degradation pathways of these compounds (Dulayymi et al., 1993). This knowledge is crucial for the development of stable and effective pharmaceuticals.

Pharmaceutical Applications

- Although the focus is not on drug use and dosage, it's important to note the role of methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in the broader context of pharmaceutical research, particularly in the development of antilipidemic drugs (Lemmerer et al., 2009).

Mecanismo De Acción

Target of Action

Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, also known as Fenofibric acid , primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The compound acts as an agonist for PPARα . By binding to this receptor, it induces conformational changes that allow the receptor to bind to specific DNA sequences known as PPAR response elements (PPREs). This binding influences the transcription of various genes involved in lipid metabolism, leading to changes in the cellular processes .

Biochemical Pathways

The activation of PPARα by Fenofibric acid affects several biochemical pathways. It enhances the oxidation of fatty acids in the liver and skeletal muscle, reduces triglyceride synthesis and secretion from the liver, and increases lipoprotein lipase activity, which enhances the clearance of triglyceride-rich particles from plasma .

Result of Action

The activation of PPARα by Fenofibric acid leads to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels . This can help in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed. Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .

Análisis Bioquímico

Biochemical Properties

Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism . The interaction between Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate and PPARα leads to the modulation of gene expression related to lipid metabolism, thereby influencing various metabolic pathways.

Cellular Effects

The effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it activates PPARα, leading to the upregulation of genes involved in fatty acid oxidation and lipid metabolism . Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has been observed to exert anti-proliferative effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its binding to PPARα. Upon binding, this compound induces a conformational change in the receptor, facilitating the recruitment of coactivator proteins and the subsequent activation of target gene transcription . This activation leads to increased expression of genes involved in lipid metabolism, such as those encoding enzymes for fatty acid oxidation. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate can lead to sustained activation of PPARα and persistent changes in gene expression related to lipid metabolism . Prolonged exposure may also result in adaptive cellular responses, potentially altering the compound’s efficacy over time .

Dosage Effects in Animal Models

The effects of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and induces beneficial metabolic effects without significant toxicity . At higher doses, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may exhibit toxic effects, including hepatotoxicity and adverse impacts on other organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound activates PPARα, leading to the upregulation of genes encoding enzymes for fatty acid oxidation and lipid transport . This activation enhances the breakdown of fatty acids and reduces lipid accumulation in tissues. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may influence other metabolic pathways, such as those involved in glucose metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Once inside the cell, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may bind to cytoplasmic and nuclear receptors, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is primarily within the nucleus, where it interacts with PPARα to exert its effects . The compound’s localization is facilitated by specific targeting signals and post-translational modifications that direct it to the nucleus. Additionally, Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate may localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it can influence metabolic processes and cellular function .

Propiedades

IUPAC Name |

methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSXVMKCLCCCBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962165 | |

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42019-07-8 | |

| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate?

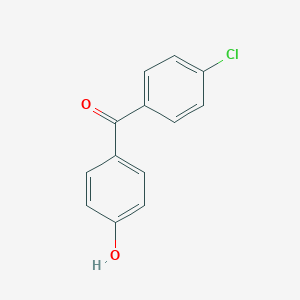

A: This compound exhibits a dihedral angle of 53.4° between the mean planes of its two benzene rings []. This spatial arrangement is noteworthy as it can influence the molecule's overall shape and potentially impact its interactions with other molecules.

Q2: How is Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate detected and quantified in complex mixtures?

A: Researchers have successfully developed and validated an RP-HPLC-UV method for identifying and quantifying Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, particularly within the context of Fenofibrate degradation studies []. This method utilizes a C18 column and an acetonitrile:water mobile phase, enabling separation and detection of the compound at a wavelength of 286 nm. This analytical technique proves valuable for assessing the presence and levels of Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate in pharmaceutical samples, contributing to quality control and stability assessments of Fenofibrate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.